2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide
Description
This compound is a structurally complex derivative of 2-butanol, featuring a 4,5-dihydroimidazole moiety, a 2-(3-pyridinyl)-1H-indol-3-ylmethyl group, and a monohydroiodide salt. Its synthesis likely involves palladium-catalyzed coupling reactions, as inferred from analogous methods in related compounds . The stereostructure of the 2-butanol backbone may influence its physicochemical behavior, such as evaporation rates and diffusion in polymer matrices .
Properties
CAS No. |
77587-93-0 |
|---|---|
Molecular Formula |
C21H26IN5O |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
1-[4,5-dihydro-1H-imidazol-2-yl-[(2-pyridin-3-yl-1H-indol-3-yl)methyl]amino]butan-1-ol;hydroiodide |
InChI |
InChI=1S/C21H25N5O.HI/c1-2-6-19(27)26(21-23-11-12-24-21)14-17-16-8-3-4-9-18(16)25-20(17)15-7-5-10-22-13-15;/h3-5,7-10,13,19,25,27H,2,6,11-12,14H2,1H3,(H,23,24);1H |
InChI Key |
OLNNBICBSOIDLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N(CC1=C(NC2=CC=CC=C21)C3=CN=CC=C3)C4=NCCN4)O.I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide typically involves multi-step organic reactions The process may start with the preparation of the indole and pyridine intermediates, followed by their coupling with the imidazole derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group in the butanol chain is susceptible to oxidation. Common reagents and outcomes include:
| Reagent | Product | Conditions |
|---|---|---|
| KMnO₄ (acidic) | Ketone derivative (1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)butan-1-one) | Aqueous H₂SO₄, 60–80°C |
| CrO₃ | Aldehyde intermediate (via partial oxidation) | Anhydrous conditions, controlled stoichiometry |
| Dess-Martin periodinane | Ketone (high selectivity) | Room temperature, dichloromethane |
The pyridine and imidazole rings remain stable under these conditions due to their aromaticity .
Reduction Reactions
Selective reduction of specific functional groups can occur:
-
Imidazole Ring : Catalytic hydrogenation (H₂/Pd-C) converts the 4,5-dihydroimidazole to a fully saturated imidazolidine, altering hydrogen-bonding capacity .
-
Indole Moiety : NaBH₄ in ethanol reduces the indole’s pyrrole-like ring, though steric hindrance from the pyridine group may limit reactivity .
Nucleophilic Aromatic Substitution
The pyridine ring undergoes substitution at the 3-position under vigorous conditions:
| Reagent | Position | Product |
|---|---|---|
| NH₃ (liquid) | C-4 | 4-Aminopyridine derivative |
| NaOCH₃ | C-2 | Methoxy-substituted pyridine |
Electrophilic Substitution
The indole moiety participates in electrophilic reactions:
| Reaction Type | Reagent | Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 (major) |
| Sulfonation | H₂SO₄ (fuming) | C-7 |
Steric effects from the adjacent pyridine group suppress reactivity at C-3 .
Acid-Base Reactions
The compound exhibits pH-dependent behavior:
-
Imidazole Nitrogen : Protonates below pH 6.5 (pKa ≈ 6.0), forming a cationic species .
-
Pyridine Nitrogen : Basic (pKa ≈ 4.8), protonated in acidic media .
Complexation Reactions
The imidazole and pyridine groups act as ligands for metal ions:
| Metal Ion | Coordination Site | Geometry | Application |
|---|---|---|---|
| Cu²⁺ | Imidazole N, pyridine N | Square planar | Catalytic oxidation studies |
| Fe³⁺ | Indole NH, imidazole N | Octahedral | Magnetic material research |
Degradation Pathways
Hydrolytic degradation occurs under extreme conditions:
| Condition | Primary Cleavage | Byproducts |
|---|---|---|
| 6M HCl, reflux | Imidazole-amine bond | 2-(3-Pyridinyl)-1H-indole-3-methanol |
| NaOH (aq), 100°C | Ester-like linkages (if present) | Iodide salts |
Photochemical Reactivity
UV irradiation (254 nm) induces:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of indole-containing compounds in cancer therapy. The compound may exhibit similar properties due to its structural components.
Case Studies
- Indole Derivatives : Research has shown that indole-based compounds can inhibit various cancer cell lines. For instance, certain indole analogs have demonstrated significant antiproliferative effects against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines with IC50 values in the low micromolar range . This suggests that the indole component of our compound may contribute to similar anticancer activity.
- VEGFR Inhibition : Some studies have reported that indole derivatives can act as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis. Compounds exhibiting this activity have been linked to reduced tumor growth and metastasis . The specific mechanisms through which these compounds exert their effects are still under investigation.
- Combination Therapies : The potential for synergistic effects when combined with other chemotherapeutic agents has been noted. For example, combining indole derivatives with doxorubicin has shown promising results in enhancing antitumor efficacy while minimizing toxicity .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups. The precise mechanism by which it exerts its biological effects remains an area of active research. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and survival.
Synthesis Overview
- Step 1 : Formation of the imidazole ring through condensation reactions.
- Step 2 : Introduction of the indole moiety via coupling reactions.
- Step 3 : Final modification to incorporate the butanol group and iodide salt formation.
Pharmacological Insights
The pharmacokinetics and bioavailability of such complex molecules are crucial for their therapeutic efficacy. Studies on related compounds suggest that modifications to enhance solubility and stability could improve their clinical applicability.
Potential Side Effects
While exploring new compounds for anticancer properties, it is essential to evaluate their safety profile. Toxicity studies should be conducted to assess any adverse effects associated with this compound.
Mechanism of Action
The mechanism of action of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole and imidazole moieties could facilitate binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name (Identifier) | Key Functional Groups | Molecular Features | Salt Form |
|---|---|---|---|
| Target Compound | 2-Butanol, imidazole, indole, pyridine | Branched alcohol, aromatic heterocycles | Monohydroiodide |
| 4-Methyl-3-(...)benzoic acid (Compound 5) | Pyrimido[4,5-d]pyrimidine, methyl, benzoic acid | Fused bicyclic system, carboxylic acid | None |
| 4-(5-(Benzyl...)butanoic acid (Compound 3) | Benzimidazole, hydroxyethyl, butanoic acid | Linear chain, zwitterionic potential | None |
- Key Differences :
- The target compound’s iodide salt enhances ionic character, unlike the neutral benzoic acid derivative (Compound 3) or the pyrimidine-based Compound 3.
- The indole and pyridine groups in the target compound may enable π-π stacking or receptor binding, absent in simpler analogs.
Physicochemical Properties
- Notes: The target compound’s evaporation is influenced by stereostructure, counteracting its inherent volatility . Compared to 2-butanol, the bulky substituents reduce reactivity with isocyanates, similar to trends observed in epoxy formulations .
Biological Activity
The compound 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological effects, including antimicrobial and cytotoxic properties.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves the formation of an imidazole ring and the incorporation of various functional groups that enhance its biological activity. The structural framework typically includes:
- Indole and Imidazole Moieties : These are known for their diverse biological activities.
- Pyridine Substituent : This enhances the compound's interaction with biological targets.
The molecular structure can be represented as follows:
2.1 Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the indole-imidazole framework. For example:
- Hemolytic Activity : Complexes derived from similar structures were found to exhibit low hemolytic activity (<5%), indicating good biocompatibility. This suggests that derivatives of the compound may also possess favorable hemolytic profiles .
- Antifungal and Antibacterial Activities : The presence of the indole and imidazole rings has been associated with significant antifungal and antibacterial effects. In particular, derivatives have shown promising activity against various strains of bacteria and fungi .
2.2 Cytotoxicity
The cytotoxic effects of this compound have been assessed in various cancer cell lines:
- Cell Viability Assays : Compounds similar to this one demonstrated varying degrees of cytotoxicity across different cancer cell lines, with some exhibiting IC50 values in the low micromolar range (e.g., IC50 = 6 μM for certain derivatives) .
- Mechanisms of Action : The biological activity is often attributed to the ability of the compound to interfere with cellular processes such as DNA replication and protein synthesis.
3. Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been extensively studied:
| Compound Structure | Biological Activity | IC50 (μM) |
|---|---|---|
| Indole derivative | Anticancer | 6 |
| Imidazole complex | Antibacterial | <1 |
| Pyridine-substituted | Antifungal | <0.5 |
This table illustrates how modifications in the substituents affect the potency of the compounds against various biological targets.
Case Study 1: Antimicrobial Evaluation
In a study assessing a series of indole-imidazole derivatives, it was found that:
- Compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts.
Case Study 2: Cytotoxicity in Cancer Research
Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines:
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis likely involves sequential coupling of imidazole, pyridine-indole, and butanol moieties, followed by iodination. Key steps include:
- Imidazole ring formation : Use ammonium acetate and acetic acid under reflux for cyclization (as in ).
- Coupling reactions : Employ sodium hydride or similar bases for nucleophilic substitution between intermediates ().
- Purification : Column chromatography (n-hexane/EtOAc gradients) and recrystallization (ethanol) enhance purity ().
- Yield optimization : Catalytic agents (e.g., Pd for cross-coupling) and inert reaction conditions (N₂ atmosphere) mitigate side reactions .
Q. What standard analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm, indole NH at δ ~10 ppm).
- Mass spectrometry (HRMS) : Verify molecular weight (491.4 g/mol) and iodide counterion.
- Elemental analysis : Confirm C, H, N, and I content.
- FTIR : Identify hydroxyl (3200–3500 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can advanced X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (90–100 K) for high-resolution data ().
- Refinement software : SHELXL ( ) is recommended for small-molecule refinement, especially for handling hydrogen bonding between the iodide ion and hydroxyl/imidazole groups.
- Validation tools : Check for R-factor convergence (<5%) and mean C–C bond length deviations (e.g., <0.002 Å as in ) .
Q. What strategies address contradictions between spectroscopic data and computational modeling results?
- Methodological Answer :
- DFT calculations : Compare optimized geometries (e.g., using 6-31G(d,p) basis sets) with crystallographic data to validate tautomeric forms ().
- Dynamic NMR : Resolve conformational flexibility (e.g., rotation of the pyridine-indole group) causing signal splitting.
- Cross-validation : Correlate experimental IR/Raman spectra with theoretical vibrational modes .
Q. How can researchers investigate the compound’s bioactivity mechanisms, such as receptor binding?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases or GPCRs).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) via real-time interaction analysis.
- Cellular assays : Test antiproliferative activity (e.g., MTT assay) against cancer cell lines, referencing similar imidazole-indole derivatives () .
Data Analysis and Validation
Q. What protocols ensure reproducibility in stability studies under varying pH and temperature?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
- HPLC monitoring : Track degradation products using C18 columns (UV detection at 254 nm).
- ICH guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing .
Q. How should researchers resolve discrepancies in biological activity data across different assays?
- Methodological Answer :
- Dose-response curves : Ensure consistent IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).
- Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-assay variability.
- Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance .
Synthesis and Mechanistic Challenges
Q. What are the key challenges in scaling up the synthesis for preclinical studies?
- Methodological Answer :
- Solvent selection : Replace THF with safer alternatives (e.g., 2-MeTHF) for large-scale reactions.
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs.
- Process analytical technology (PAT) : Implement in-line FTIR for real-time reaction monitoring .
Q. How can the compound’s regioselectivity during functionalization be controlled?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the imidazole NH) to steer electrophilic substitution on the indole ring.
- Metal-mediated catalysis : Use CuI/N,N′-ligands for Ullmann-type coupling at the pyridine C3 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
